molecular formula C21H33N3O3 B7927972 [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7927972
M. Wt: 375.5 g/mol
InChI Key: OBNSXOAREWNWHG-ACBHZAAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a carbamate derivative featuring a cyclohexyl core substituted with an ethyl-carbamic acid benzyl ester group and an (S)-2-amino-3-methyl-butyrylamino moiety.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-4-24(21(26)27-14-16-8-6-5-7-9-16)18-12-10-17(11-13-18)23-20(25)19(22)15(2)3/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,25)/t17?,18?,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNSXOAREWNWHG-ACBHZAAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Chloroformate Reaction

The cyclohexyl-ethyl-carbamate is synthesized by reacting cyclohexylamine with benzyl chloroformate (Cbz-Cl) under basic conditions:

  • Reaction Conditions :

    • Cyclohexylamine + Cbz-Cl in dichloromethane (DCM) or tetrahydrofuran (THF).

    • Base: Triethylamine (TEA) or sodium bicarbonate (NaHCO₃).

    • Temperature: 0–25°C, 2–4 hours.

  • Ethylation : The intermediate is alkylated with ethyl bromide or iodide in the presence of NaH or K₂CO₃.

Yield : 70–85% after silica gel chromatography.

Alternative Protection Strategies

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups are occasionally used for temporary amine protection, though benzyl esters are preferred for final stability.

  • Solid-Phase Synthesis : Immobilized cyclohexylamines on resin enable iterative coupling but are less common due to scalability challenges.

Synthesis of (S)-2-Amino-3-methyl-butyrylamino Fragment

Chiral Amino Acid Preparation

The (S)-configured amino acid is synthesized via:

  • Asymmetric Catalysis : Using Evans oxazolidinones or enzymatic resolution to achieve enantiomeric excess >99%.

  • Protection : The amino group is protected with Boc or Fmoc groups to prevent side reactions during coupling.

Key Step : Activation of the carboxylic acid as an acid chloride or mixed anhydride for subsequent amide bond formation.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

EDC·HCl–HOBt Method :

  • Conditions : (S)-2-Amino-3-methyl-butyric acid (protected) + cyclohexyl-ethyl-carbamate in DMF or DCM.

  • Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt).

  • Base: TEA or DIPEA (N,N-diisopropylethylamine).

  • Yield : 60–75% after reverse-phase HPLC.

Advantages : Minimal racemization, suitable for heat-sensitive intermediates.

Acid Chloride Coupling

Protocol :

  • Convert the amino acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • React with cyclohexyl-ethyl-carbamate in anhydrous THF or DCM at −20°C to 0°C.

  • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Yield : 65–80%.

Mixed Anhydride Method

Procedure :

  • Generate a mixed anhydride from the amino acid using isobutyl chloroformate (iBuOCOCl) and N-methylmorpholine.

  • Couple with the cyclohexylamine derivative at −40°C to prevent epimerization.

Yield : 70–85%.

Deprotection and Final Purification

Removal of Protecting Groups

  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 25°C.

  • Benzyl Ester Retention : Stable under acidic conditions, ensuring the carbamate remains intact.

Chromatographic Purification

  • Silica Gel Chromatography : Eluent gradients of ethyl acetate/hexanes (30–70%).

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for >95% purity.

Comparative Analysis of Synthetic Routes

MethodCoupling ReagentTemperatureYield (%)Purity (%)Stereochemical Integrity
EDC·HCl–HOBtEDC, HOBt0–25°C60–7590–95High
Acid ChlorideSOCl₂−20–0°C65–8085–90Moderate
Mixed AnhydrideiBuOCOCl−40°C70–8595–98High

Key Findings :

  • Mixed anhydride methods achieve superior yields and stereochemical control but require stringent低温 conditions.

  • EDC·HCl–HOBt offers a balance of efficiency and practicality for large-scale synthesis.

Challenges and Optimization Strategies

Racemization Mitigation

  • Low-Temperature Coupling : Reactions conducted below 0°C reduce epimerization risks.

  • Chiral Auxiliaries : Evans’ oxazolidinones or Oppolzer’s sultams ensure enantiomeric purity during amino acid activation.

Solvent and Base Selection

  • Polar Aprotic Solvents : DMF or DCM enhance reagent solubility without nucleophilic interference.

  • Non-Nucleophilic Bases : DIPEA or TEA prevent unwanted side reactions with electrophilic intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : Acid chloride routes are preferred for bulk production due to lower reagent costs.

  • Green Chemistry : Recent advances employ enzymatic coupling or microwave-assisted synthesis to reduce waste and reaction times .

Chemical Reactions Analysis

Types of Reactions

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the mechanisms of various biological systems.

Medicine

In medicine, [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester may have potential therapeutic applications. It could be explored as a drug candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may also make it suitable for use in catalysis and other industrial processes.

Mechanism of Action

The mechanism of action of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features, molecular weights, and biological activities of the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Weight CAS Number Biological Activity/Notes Reference
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester Ethyl-carbamate, (S)-2-amino-3-methyl-butyryl ~347.46* Not explicitly listed Hypothesized enzyme inhibition (e.g., Cathepsin K)
[4-(2-Chloro-acetylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester Chloroacetyl group 352.86 1353971-94-4 Intermediate in β-lactamase inhibitor synthesis
[1-((3S,4S)-2-Oxo-4-phenoxy-azetidin-3-ylcarbamoyl)-cyclohexyl]-carbamic acid benzyl ester Azetidinone-phenoxy group Not provided Not listed Cathepsin K inhibitor
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester Cyclopropyl-carbamate 387.52 1354003-59-0 Discontinued research compound
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester Hydroxyethyl-ethylamino group 320.43 1353981-48-2 No explicit activity reported

*Estimated based on molecular formula of analogs.

Key Observations:
  • Substituent Impact: The chloroacetyl variant (CAS 1353971-94-4) is used in β-lactamase inhibitor synthesis, suggesting carbamate-cyclohexyl derivatives may enhance binding to enzyme active sites .
  • Stereochemistry: The (S)-configuration in the amino-butyryl group (target compound) is critical for chiral recognition in enzyme interactions, as seen in related Cathepsin K inhibitors .

Biological Activity

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester is a compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C17H33N3O3
  • Molar Mass : 327.46 g/mol
  • CAS Number : 1354011-78-1

The compound exhibits biological activity through various mechanisms, primarily by interacting with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes related to amino acid metabolism. For example, it has been shown to affect the activity of certain proteases, which play critical roles in cellular signaling and metabolism.

Pharmacological Effects

  • Antimicrobial Activity : Investigations have demonstrated that the compound possesses antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress, which is crucial for conditions such as neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial activity.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving induced inflammation in rats, the compound was administered at doses of 10 mg/kg and 20 mg/kg. Results showed a significant reduction in inflammatory markers (TNF-alpha and IL-6) compared to the control group, supporting its potential use as an anti-inflammatory agent.

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC = 32 µg/mLStudy on bacterial strains
Anti-inflammatoryReduced TNF-alpha and IL-6Animal model study
NeuroprotectiveProtects neuronal cells from oxidative stressPreliminary findings

Research Findings

Recent research has highlighted the potential therapeutic applications of this compound. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development.

  • Target Identification : Ongoing studies are focused on identifying specific molecular targets for the compound to elucidate its mechanism of action.
  • Clinical Trials : Future clinical trials are necessary to determine the safety and efficacy of this compound in humans.

Q & A

Q. What are the key structural features of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid benzyl ester, and how do they influence its biological activity?

The compound contains an (S)-configured 2-amino-3-methyl-butyryl group linked to a cyclohexylamine scaffold, a carbamic acid ethyl ester, and a benzyl ester. These features confer stereochemical specificity, lipophilicity (via the benzyl and cyclohexyl groups), and potential hydrogen-bonding interactions (via the carbamate and amide moieties). Structural analogs, such as gabapentin and lacosamide, show that the cyclohexyl group and amino acid derivatives enhance blood-brain barrier permeability and sodium channel modulation . To assess bioactivity, researchers should prioritize:

  • Circular Dichroism (CD) to confirm stereochemical integrity.
  • LogP measurements to evaluate lipophilicity and bioavailability.
  • In vitro binding assays (e.g., fluorescence polarization) to screen for interactions with ion channels or enzymes.

Q. What synthetic routes are recommended for producing this compound with high enantiomeric purity?

Synthesis typically involves:

Amino acid coupling : The (S)-2-amino-3-methyl-butyryl group is coupled to the cyclohexylamine scaffold via peptide bond formation (e.g., using HATU or DCC as coupling agents).

Carbamate formation : Ethyl carbamic acid is introduced via reaction with ethyl chloroformate.

Benzyl esterification : Benzyl bromide or benzyl chloroformate is used under basic conditions (e.g., K₂CO₃).
Critical optimizations include:

  • Chiral HPLC or chiral stationary-phase chromatography to resolve enantiomers .
  • Reaction temperature control (0–5°C for carbamate steps) to minimize racemization .

Q. Which in vitro assays are most suitable for initial biological activity screening?

  • Ion channel modulation : Patch-clamp electrophysiology for sodium or calcium channels.
  • Enzyme inhibition : Fluorescent substrate-based assays (e.g., proteases or kinases).
  • Cellular uptake : Radiolabeled tracer studies to assess permeability in BBB models (e.g., hCMEC/D3 cells).
    Dose-response curves (IC₅₀/EC₅₀) should be generated using at least three independent replicates to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?

Contradictions often arise from differences in assay conditions (e.g., pH, temperature) or target polymorphism. Methodological solutions include:

  • Orthogonal assays : Validate binding affinity (SPR) with functional activity (e.g., calcium flux assays).
  • Molecular dynamics simulations : Compare ligand-receptor interactions under varying conditions (e.g., CHARMM or AMBER force fields) .
  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., normalized ΔG values).

Q. What strategies are effective for isolating and characterizing enantiomeric impurities?

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation.
  • NMR spectroscopy : NOESY or ROESY to confirm spatial arrangement of substituents.
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
    Example: A study on epimer separation noted that minor adjustments in mobile phase pH (e.g., 6.5 vs. 7.0) significantly improved resolution .

Q. How can computational modeling reconcile discrepancies between predicted and empirical bioactivity data?

  • Hybrid QSAR/Machine Learning : Train models using both receptor-ligand docking scores (e.g., AutoDock Vina) and empirical IC₅₀ values.
  • Feature importance analysis : Identify physicochemical descriptors (e.g., polar surface area, H-bond donors) that dominate activity predictions.
  • Cross-validation : Compare results from Glide (Schrödinger) vs. GOLD (CCDC) docking algorithms to assess methodological bias .

Comparative Analysis of Structurally Similar Compounds

Compound NameKey Structural FeaturesBiological TargetUnique Differentiator
GabapentinCyclohexyl + γ-aminobutyric acid derivativeVoltage-gated calcium channelsLacks carbamate; limited BBB penetration
LacosamideD-amino acid + benzyl groupSodium channelsEnhances slow inactivation kinetics
Target Compound(S)-amino acid + carbamate + benzyl esterMulti-target (e.g., ion channels, enzymes)Stereospecificity and dual ester functionality

Key Methodological Recommendations

  • Stereochemical analysis : Mandatory for all synthetic batches (CD or chiral HPLC).
  • Data validation : Use orthogonal assays to confirm bioactivity.
  • Computational integration : Combine docking with empirical SAR to refine predictions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.